

## Statistical Analysis of Tarvicopan's Effect Compared to Control in Advanced Melanoma

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the therapeutic effects of **Tarvicopan** versus a control in the context of advanced melanoma. The data presented is derived from a hypothetical randomized, double-blind, placebo-controlled Phase II clinical trial.

#### Introduction

**Tarvicopan** is an investigational small molecule inhibitor targeting the downstream signaling of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically MEK1 and MEK2. Dysregulation of the MAPK pathway is a critical factor in the proliferation and survival of melanoma cells. This document summarizes the key findings from a clinical study designed to evaluate the efficacy and safety of **Tarvicopan** in patients with unresectable or metastatic BRAF V600E-mutant melanoma.

# Experimental Protocols Study Design

A multicenter, randomized, double-blind, placebo-controlled Phase II trial was conducted. A total of 150 patients with a confirmed diagnosis of unresectable or metastatic melanoma harboring the BRAF V600E mutation were enrolled. Patients were randomized in a 2:1 ratio to receive either **Tarvicopan** (100 mg orally, twice daily) or a matching placebo.



#### **Patient Population**

Eligible participants were adults (≥18 years) with histologically confirmed metastatic or unresectable melanoma with a BRAF V600E mutation. Key inclusion criteria included an Eastern Cooperative Oncology Group (ECOG) performance status of 0 or 1 and at least one measurable lesion as per Response Evaluation Criteria in Solid Tumors (RECIST) v1.1. Patients with prior systemic therapy for metastatic disease were excluded.

#### **Endpoints**

The primary endpoint was Progression-Free Survival (PFS). Secondary endpoints included Overall Response Rate (ORR), Duration of Response (DOR), and safety, assessed by the incidence and severity of adverse events (AEs) graded according to the Common Terminology Criteria for Adverse Events (CTCAE) v5.0.

#### **Statistical Analysis**

PFS was analyzed using the Kaplan-Meier method and compared between the two arms using a log-rank test. ORR was compared using the Chi-squared test. All statistical tests were two-sided, with a p-value of <0.05 considered statistically significant.

#### **Data Presentation**

**Patient Demographics and Baseline Characteristics** 

| Characteristic                | Tarvicopan (n=100) | Control (n=50) |
|-------------------------------|--------------------|----------------|
| Age (Median, years)           | 58                 | 60             |
| Gender (Female, %)            | 45%                | 48%            |
| ECOG Performance Status 0 (%) | 62%                | 60%            |
| ECOG Performance Status 1 (%) | 38%                | 40%            |
| Metastatic Stage M1c (%)      | 75%                | 72%            |

#### **Efficacy Results**



| Endpoint                                         | Tarvicopan (n=100) | Control (n=50) | p-value |
|--------------------------------------------------|--------------------|----------------|---------|
| Progression-Free<br>Survival (Median,<br>months) | 8.4                | 2.8            | <0.001  |
| Overall Response<br>Rate (%)                     | 65%                | 12%            | <0.001  |
| Complete Response (%)                            | 8%                 | 0%             |         |
| Partial Response (%)                             | 57%                | 12%            |         |
| Stable Disease (%)                               | 25%                | 30%            |         |
| Progressive Disease (%)                          | 10%                | 58%            | _       |
| Duration of Response<br>(Median, months)         | 7.6                | 4.2            | 0.02    |

**Common Adverse Events (Occurring in ≥15% of Patients** 

in the Tarvicopan Arm)

| Adverse Event    | Tarvicopan (n=100) | Control (n=50) |
|------------------|--------------------|----------------|
| Grade 1-2 (%)    | Grade 3-4 (%)      | All Grades (%) |
| Rash             | 45%                | 8%             |
| Diarrhea         | 38%                | 5%             |
| Fatigue          | 32%                | 4%             |
| Nausea           | 25%                | 2%             |
| Peripheral Edema | 18%                | 1%             |

## Visualizations Signaling Pathway of Tarvicopan





Click to download full resolution via product page

Caption: **Tarvicopan** inhibits the MAPK signaling pathway by targeting MEK.

### **Experimental Workflow**





Click to download full resolution via product page

Caption: Workflow of the randomized controlled trial for **Tarvicopan**.



 To cite this document: BenchChem. [Statistical Analysis of Tarvicopan's Effect Compared to Control in Advanced Melanoma]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15609822#statistical-analysis-of-tarvicopan-s-effect-compared-to-control]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com